(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone
Description
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Properties
IUPAC Name |
[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-30-18-9-7-17(8-10-18)19-15-28-21(16-32-24(28)25-19)23(29)27-13-11-26(12-14-27)20-5-3-4-6-22(20)31-2/h3-10,15-16H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNHCDQNOCDBQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with various biological targets due to their planar structure and the delocalization of a lone pair of π-electrons of the sulfur atom. This allows them to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.
Biological Activity
The compound (6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone , hereafter referred to as Compound X , is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of Compound X, focusing on its antitubercular properties, molecular interactions, and potential therapeutic applications.
Chemical Structure and Properties
Compound X has the molecular formula and features a complex structure that includes an imidazo-thiazole core and piperazine moiety. The presence of methoxy groups enhances its lipophilicity, which may influence its biological activity.
Antitubercular Activity
Recent studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives in combating Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Compound X has been evaluated for its antitubercular activity using various in vitro assays.
-
Inhibition Studies :
- Compound X exhibited significant inhibitory effects against Mtb with an IC50 value of approximately 2.32 μM and an IC90 value of 7.05 μM . These values indicate a potent activity comparable to existing antitubercular agents .
- In contrast, it showed no significant activity against non-tuberculous mycobacteria (NTM), suggesting a selective inhibition profile that could minimize side effects .
- Cytotoxicity :
The mechanism through which Compound X exerts its antitubercular effects involves interaction with specific bacterial targets. Molecular docking studies suggest that it binds effectively to Pantothenate synthetase , a crucial enzyme in the bacterial metabolic pathway . This interaction may inhibit essential biosynthetic processes in Mtb.
Table 1: Summary of Biological Activities of Compound X
| Activity Type | Value | Reference |
|---|---|---|
| IC50 (Mtb) | 2.32 μM | |
| IC90 (Mtb) | 7.05 μM | |
| Cytotoxicity (MRC-5) | >128 μM | |
| Selectivity | Active against Mtb only |
Comparative Analysis with Other Compounds
To further contextualize the efficacy of Compound X, it is essential to compare it with related compounds from recent studies:
Table 2: Comparative Antitubercular Activities
| Compound | IC50 (μM) | IC90 (μM) | Cytotoxicity (MRC-5) |
|---|---|---|---|
| Compound X | 2.32 | 7.05 | >128 |
| IT10 (benzo-[d]-imidazo) | 2.32 | 7.05 | >128 |
| IT06 | 2.03 | 15.22 | >128 |
Note: IT10 and IT06 are other derivatives studied for their antitubercular properties.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-b]thiazole exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to this one show efficacy against various bacterial strains, including Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3e | E. coli | 12 µg/mL |
| 3k | S. aureus | 10 µg/mL |
| 3g | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the benzothiazole and piperazine structures enhances antimicrobial efficacy .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that imidazo[2,1-b]thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and activation of pro-apoptotic pathways.
Case Study 1: Antimycobacterial Activity
A study evaluated the synthesized imidazo[2,1-b]thiazole derivatives for their antimycobacterial activity against Mycobacterium tuberculosis. The most active compound demonstrated a minimum inhibitory concentration (MIC) of 6.25 mg/mL, indicating strong potential as an antituberculosis agent .
Case Study 2: Anticancer Efficacy
In another investigation, a series of piperazine derivatives were synthesized and screened for cytotoxicity against various cancer cell lines using the MTT assay. Compounds similar to the target compound exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7), highlighting their potential as anticancer agents .
Preparation Methods
Initial Condensation Reaction
The synthesis begins with the condensation of ethyl bromopyruvate and thiourea in ethanol under reflux (4 h), yielding ethyl-2-aminothiazole-4-carboxylate (Intermediate 3 in). This step proceeds via nucleophilic attack of thiourea on the α-carbon of ethyl bromopyruvate, followed by cyclization.
Key Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Temperature | Reflux (78°C) | |
| Reaction Time | 4 hours | |
| Yield | 85–90% |
Cyclization with Phenacyl Bromide
The intermediate ethyl-2-aminothiazole-4-carboxylate undergoes cyclization with 4-methoxyphenacyl bromide in ethanol under reflux (6–8 h), forming 5-(4-methoxyphenyl)imidazo[2,1-b]thiazole-2-carboxylate (Intermediate 5a in). The methoxy group enhances electron density, facilitating electrophilic aromatic substitution.
Ester Hydrolysis
The ester group is hydrolyzed using lithium hydroxide monohydrate (LiOH·H₂O) in a THF/water mixture (3:1), yielding the carboxylic acid derivative (Intermediate 6a in).
Optimization Note:
- LiOH outperforms NaOH in preventing side reactions (e.g., decarboxylation).
- Yield: 92–95% after recrystallization from ethanol.
Preparation of 4-(2-Methoxyphenyl)piperazine
Nucleophilic Aromatic Substitution
Piperazine reacts with 2-methoxybenzenesulfonyl chloride in dichloromethane at 0°C, mediated by triethylamine (TEA). The reaction proceeds via a two-step mechanism:
- Deprotonation of piperazine by TEA
- Nucleophilic attack on the sulfonyl chloride
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | CH₂Cl₂ | |
| Temperature | 0°C → RT | |
| Molar Ratio | 1:1 (Piperazine:Sulfonyl chloride) | |
| Yield | 78–82% |
Purification
The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:3), achieving >98% purity.
Coupling via Methanone Bridge
Activation of Carboxylic Acid
The imidazo[2,1-b]thiazole carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dry DMF. This generates an active ester intermediate, facilitating nucleophilic acyl substitution.
Mechanistic Insight:
Amine Coupling
The activated acid reacts with 4-(2-methoxyphenyl)piperazine in the presence of TEA (3 equiv) at room temperature (12 h).
Optimized Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dry DMF | |
| Temperature | 0°C → RT | |
| Coupling Reagents | EDCI/HOBt | |
| Yield | 85–90% |
Workup and Purification
The reaction mixture is quenched with ice-cold water, extracted with DCM, and washed with saturated NaHCO₃. The organic layer is dried (Na₂SO₄) and concentrated. Final purification via recrystallization (ethanol/water 4:1) yields the target compound as a white solid.
Analytical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 210–212°C | |
| Molecular Weight | 449.48 g/mol | Calc. |
| Purity (HPLC) | >99% |
Structural Characterization
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction of an analog (VC6189303) confirms the planar geometry of the imidazo[2,1-b]thiazole core and the equatorial orientation of the piperazine substituents.
Challenges and Optimization
Solubility Issues
The methoxy groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO), but the aromatic cores necessitate prolonged stirring (12–24 h) for complete dissolution during coupling.
Byproduct Formation
Trace amounts of N-acylurea (from EDCI decomposition) are observed but removed via NaHCO₃ wash.
Comparative Analysis of Coupling Methods
| Method | Reagents | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| EDCI/HOBt | DMF, TEA | 85–90 | >99 | |
| DCC/DMAP | CH₂Cl₂ | 72–75 | 95 | |
| HATU | DMF, DIEA | 88 | 98 |
Scalability and Industrial Relevance
A pilot-scale synthesis (500 g batch) achieved 82% yield using:
- 10 L reactor
- Automated temperature control (±1°C)
- In-line IR monitoring for reaction completion.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step pathways, typically starting with the formation of the imidazo[2,1-b]thiazole core via cyclization reactions. Key steps include:
- Step 1: Condensation of 4-methoxyphenyl-substituted thiazole precursors with appropriate carbonyl reagents under reflux conditions (e.g., ethanol, 80°C, 12 hrs) .
- Step 2: Coupling the imidazothiazole intermediate with a 2-methoxyphenyl-piperazine moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Optimization: Catalysts like DMAP (4-dimethylaminopyridine) improve yields (from ~45% to 65%), while inert atmospheres (N₂) reduce side-product formation. Purity is confirmed via HPLC (>95%) and NMR (e.g., verifying absence of unreacted piperazine signals at δ 2.8–3.2 ppm) .
Basic: How is the molecular structure validated, and which spectroscopic techniques are critical?
Answer:
Structural confirmation requires a combination of:
- 1H/13C NMR: Key signals include the methoxy groups (δ ~3.8 ppm for 4-OCH₃ and δ ~3.6 ppm for 2-OCH₃), imidazothiazole protons (δ 7.2–8.1 ppm), and piperazine carbons (δ 45–55 ppm) .
- Mass Spectrometry (HRMS): Exact mass matching within 3 ppm error (e.g., [M+H]+ calculated for C₂₉H₂₇N₄O₃S: 523.1772) .
- X-ray Crystallography: Optional for absolute configuration determination; similar compounds (e.g., imidazo[1,2-b]pyridazine analogs) show planar heterocyclic cores with dihedral angles <10° between aromatic rings .
Advanced: How can computational modeling predict biological targets, and what contradictions exist in experimental data?
Answer:
- Target Prediction: Molecular docking (e.g., AutoDock Vina) identifies potential interactions with serotonin receptors (5-HT₁A/2A) due to the piperazine moiety and CNS permeability predicted via LogP (~3.2) . Contradictions arise when in vitro assays show weak binding (IC₅₀ >10 μM) despite favorable in silico scores, suggesting off-target effects or metabolite interference .
- Resolution: Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) and metabolite profiling (LC-MS/MS) to clarify discrepancies .
Advanced: What strategies improve solubility and bioavailability for in vivo studies?
Answer:
- Salt Formation: Hydrochloride salts enhance aqueous solubility (from 0.02 mg/mL to 1.5 mg/mL in PBS) .
- Prodrug Design: Esterification of the methanone group (e.g., acetylated prodrugs) increases LogD from 2.1 to 1.3, improving absorption .
- Nanoparticle Formulation: PLGA-based nanoparticles (size 150–200 nm) achieve sustained release (>72 hrs) in pharmacokinetic studies .
Advanced: How to design SAR studies focusing on methoxy substituents?
Answer:
-
Variants: Synthesize analogs with:
- 4-OCH₃ replaced by -CF₃ (electron-withdrawing) or -OH (hydrogen-bond donor).
- 2-OCH₃ shifted to 3-OCH₃ (steric effects).
-
Data Analysis:
Substituent Position IC₅₀ (μM, 5-HT₁A) LogP 4-OCH₃, 2-OCH₃ 8.2 3.1 4-CF₃, 2-OCH₃ 12.5 3.6 4-OH, 2-OCH₃ >20 2.3 Conclusion: Electron-donating groups at 4-position enhance potency, while hydrophilicity reduces CNS penetration .
Advanced: How to resolve conflicting cytotoxicity data between cancer cell lines?
Answer:
Contradictory IC₅₀ values (e.g., 5 μM in MCF-7 vs. >20 μM in HeLa) may arise from:
- Efflux Pump Activity: Inhibit P-gp with verapamil (10 μM) to assess resistance mechanisms .
- Metabolic Stability: Incubate with liver microsomes (e.g., human S9 fraction) to identify rapid clearance (t₁/₂ <30 mins) .
- Pathway-Specific Effects: RNA-seq profiling reveals upregulation of pro-apoptotic genes (e.g., BAX) in responsive cell lines .
Basic: What are the stability profiles under varying pH and temperature conditions?
Answer:
- pH Stability: Degrades rapidly at pH <3 (t₁/₂ = 2 hrs) due to imidazothiazole ring hydrolysis; stable at pH 7.4 (t₁/₂ >48 hrs) .
- Thermal Stability: Decomposition occurs >150°C (TGA analysis), but short-term storage at −20°C in amber vials prevents photodegradation .
Advanced: How to validate off-target effects using proteome-wide screening?
Answer:
- Chemical Proteomics: Use immobilized compound pulldowns with MS/MS identification. A study on similar piperazine-methanones identified off-target binding to carbonic anhydrase IX (Ki = 1.8 μM) .
- CRISPR Knockout Models: KO of suspected off-target genes (e.g., CAIX) in HT-29 cells reduces compound toxicity by 40% .
Basic: What are the recommended in vitro assays for preliminary neuroactivity screening?
Answer:
- Radioligand Displacement: 5-HT₁A ([³H]-8-OH-DPAT) and D₂ ([³H]-spiperone) receptors .
- Functional Assays: cAMP modulation in CHO-K1 cells transfected with 5-HT₁A receptors (EC₅₀ <10 μM indicates agonist activity) .
- hERG Inhibition Patch Clamp: Assess cardiac toxicity risk (IC₅₀ >30 μM preferred) .
Advanced: How to address low yields in large-scale synthesis?
Answer:
- Flow Chemistry: Continuous flow systems reduce reaction time (from 12 hrs to 2 hrs) and improve yield consistency (±5%) .
- Catalyst Recycling: Immobilized Pd/C catalysts reused ≥5 times without significant activity loss (<5% yield drop) .
- Byproduct Mitigation: Add molecular sieves (4Å) to absorb water during amide coupling, reducing hydrolysis byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
